molecular formula C8H13NO2 B11751728 {Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol

{Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol

Cat. No.: B11751728
M. Wt: 155.19 g/mol
InChI Key: FRPJEHRSJNAWEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of {Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol involves multiple steps, typically starting with the formation of the oxirane ring followed by the construction of the pyrrolizine ring. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the rings and functional groups . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

{Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

{Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties .

Biological Activity

Chemical Structure and Properties

HOPM is characterized by its unique molecular structure, which can be represented as follows:

  • Molecular Formula : C₈H₁₃N
  • Molecular Weight : 139.19 g/mol
  • CAS Number : [Not provided in the search results]

The compound features a hexahydro-pyrrolizine backbone, which is significant for its biological activity.

Pharmacological Effects

Research indicates that HOPM exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures to HOPM possess antimicrobial properties. For instance, derivatives of pyrrolizines have been tested against various bacterial strains, displaying significant inhibitory effects.
  • Cytotoxicity : Preliminary studies suggest that HOPM may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells.

The biological activity of HOPM may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : HOPM may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions. This inhibition can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, potentially influencing neurological pathways.

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of HOPM against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Cytotoxicity Assessment :
    • In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that HOPM induced apoptosis at concentrations ranging from 10 to 30 µg/mL. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic events.

Table 1: Antimicrobial Activity of HOPM

Bacterial StrainConcentration (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus5015
Escherichia coli5012
Control-0

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (µg/mL)Viability (%)Apoptosis (%)
HeLa107520
HeLa305045
MCF-7108015
MCF-7304050

Properties

IUPAC Name

3-oxa-6-azatricyclo[4.3.0.02,4]nonan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-5-8-6-2-1-3-9(6)4-7(8)11-8/h6-7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJEHRSJNAWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3(C(O3)CN2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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